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(3,3,3-Trifluoropropyl)glycine

Cat. No.: B13624157
M. Wt: 171.12 g/mol
InChI Key: KCQRFKWRWFPJPB-UHFFFAOYSA-N
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Description

(3,3,3-Trifluoropropyl)glycine is a useful research compound. Its molecular formula is C5H8F3NO2 and its molecular weight is 171.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F3NO2 B13624157 (3,3,3-Trifluoropropyl)glycine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

IUPAC Name

2-(3,3,3-trifluoropropylamino)acetic acid

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)1-2-9-3-4(10)11/h9H,1-3H2,(H,10,11)

InChI Key

KCQRFKWRWFPJPB-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis and Synthetic Methodologies of 3,3,3 Trifluoropropyl Glycine and Its Derivatives

Enantioselective Synthesis Strategies for (3,3,3-Trifluoropropyl)glycine

The creation of this compound with a specific three-dimensional arrangement is crucial for its biological applications. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are compounds that are temporarily attached to a starting material to guide a chemical reaction towards the formation of a specific stereoisomer. numberanalytics.comwikipedia.org After the desired stereochemistry is achieved, the auxiliary is removed. numberanalytics.com This method has been successfully applied to the synthesis of various α-amino acids. rsc.orgresearchgate.net

For example, a chiral auxiliary can be attached to a glycine (B1666218) equivalent. The resulting complex then undergoes a reaction, such as alkylation, where the auxiliary directs the incoming group to a specific face of the molecule, leading to a high degree of stereoselectivity. numberanalytics.comresearchgate.net The choice of auxiliary and reaction conditions is critical for maximizing the diastereomeric excess. numberanalytics.com While specific examples for the direct synthesis of this compound using this method are not detailed in the provided results, the general applicability of chiral auxiliaries to the synthesis of α-amino acids suggests its potential in this context. rsc.orgresearchgate.net

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govresearchgate.net Various catalytic systems, including transition metal complexes and organocatalysts, have been developed for asymmetric synthesis. nih.govfrontiersin.org

In the context of amino acid synthesis, asymmetric catalysis can be employed in reactions such as the hydrogenation of prochiral enamines or the alkylation of glycine derivatives. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation has been used to produce chiral 3,3-diarylpropyl amines with high enantioselectivity. nih.gov While a direct application to this compound is not explicitly mentioned, the principles of asymmetric catalysis are broadly applicable. nih.govnih.gov

Enzymatic Resolution and Biocatalytic Pathways for this compound Precursors

Enzymatic and biocatalytic methods offer a green and highly selective alternative for producing enantiomerically pure compounds. Enzymes, as natural catalysts, can exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov

One common strategy is enzymatic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, lipases have been used to efficiently catalyze the enantioselective esterification of a racemic precursor to fenfluramine, which contains a trifluoromethylphenyl group. nih.gov This demonstrates the potential for enzymatic methods to resolve precursors of trifluoromethyl-containing amino acids.

Furthermore, engineered enzymes are being developed for novel carbene transfer reactions to synthesize chiral α-trifluoromethyl amines. nih.gov Engineered variants of cytochrome c552 have been shown to catalyze the asymmetric N–H carbene insertion reaction to produce chiral α-trifluoromethyl amino esters with high yield and enantioselectivity. nih.gov This biocatalytic approach represents a promising pathway for the enantioselective synthesis of trifluoromethylated amino acids like this compound.

Direct Trifluoromethylation and Trifluoropropylation of Glycine Scaffolds

Direct functionalization of the α-carbon of glycine derivatives is an efficient strategy for the synthesis of unnatural amino acids. rsc.orgresearchgate.net This avoids the need for pre-functionalized starting materials and allows for the late-stage modification of peptides. rsc.orgnih.gov

Copper-Catalyzed C–H Trifluoroalkylation of Glycine Derivatives.rsc.orgrsc.org

Copper-catalyzed reactions have emerged as a powerful method for the C-H functionalization of various organic molecules, including glycine derivatives. rsc.orgrsc.orgnih.gov These reactions offer a direct way to introduce trifluoroalkyl groups onto the glycine backbone. rsc.orgrsc.org

A copper-catalyzed three-component reaction has been developed that selectively incorporates a trifluoromethyl group and an alkene moiety onto the α-carbon of glycine derivatives. rsc.orgrsc.org This method utilizes a commercial Togni II reagent as the trifluoromethyl source. rsc.orgrsc.org The reaction proceeds under mild conditions and has been shown to be applicable to a variety of unactivated alkenes, providing access to a diverse range of CF3-containing amino acids. rsc.orgrsc.org This protocol has also been successfully applied to the modification of peptides with a glycine at the N-terminus. rsc.org

A similar copper-catalyzed approach has been reported for the asymmetric cyanoalkylation of glycine derivatives and peptides, highlighting the versatility of copper catalysis in modifying the glycine scaffold. nih.govrepec.org

The efficiency and selectivity of copper-catalyzed C–H trifluoroalkylation are highly dependent on the catalytic system, particularly the choice of ligand. rsc.orgnih.gov The ligand can influence the reactivity of the copper catalyst and control the regioselectivity of the reaction. nih.govorganic-chemistry.org

In the three-component trifluoroalkylation of glycine derivatives, both the N-protecting group of the glycinate (B8599266) and the copper ligand play crucial roles in controlling the catalytic activity and chemoselectivity. rsc.orgrsc.org Optimization of the reaction conditions, including the ligand, is essential to achieve high yields and selectivities. For instance, the use of bipyridyl-derived ligands has been shown to control the regioselectivity in copper-catalyzed nucleophilic trifluoromethylation reactions. nih.govorganic-chemistry.org While the specific ligands for the optimal synthesis of this compound are not detailed, the principle of ligand-controlled reactivity is a key aspect of these synthetic methods. rsc.orgorganic-chemistry.org

Table 1: Compound Names Mentioned in the Article

Compound Name
This compound
Fenfluramine
3,3-diarylpropyl amines
α-trifluoromethyl amines

Table 2: Key Catalytic Components and Reagents

Component/Reagent Role Reference
Chiral Auxiliaries Stereochemical control numberanalytics.comwikipedia.org
Asymmetric Catalysts Enantioselective synthesis nih.govresearchgate.net
Lipases Enzymatic resolution nih.gov
Engineered Cytochrome c552 Biocatalytic N-H carbene insertion nih.gov
Copper Catalysts C-H trifluoroalkylation rsc.orgrsc.org
Togni II Reagent Trifluoromethyl source rsc.orgrsc.org
Investigation of Alkene and Alkyne Substrate Scope for Trifluoromethylation

The trifluoromethylation of alkenes and alkynes is a direct and effective route for synthesizing a wide range of fluorinated compounds. mdpi.com Various reagents and catalytic systems have been developed to achieve this transformation, each with its own substrate scope and limitations.

Recent advancements have focused on the difunctionalization of unsaturated carbon-carbon bonds, where a trifluoromethyl group and another functional group are added simultaneously. mdpi.com For instance, visible-light photoredox catalysis has been employed for the chlorotrifluoromethylation of internal arylalkynes using triflyl chloride (CF3SO2Cl) as the source for both the trifluoromethyl and chloro groups. mdpi.com Similarly, copper-catalyzed oxidative trifluoromethylation of terminal alkynes can be achieved using reagents like trimethyl(trifluoromethyl)silane (TMSCF3). organic-chemistry.org

A nickel-catalyzed three-component reaction involving trifluoromethyl alkenes, alkynes, and an allylboronate has been shown to produce skipped trienes with high regio- and stereoselectivity. researchgate.net This method highlights the complexity and potential of multicomponent reactions in building complex fluorinated molecules. researchgate.netresearchgate.net The substrate scope for these types of reactions is broad, but challenges remain, particularly with the multiple potential reaction sites in alkynes, which can lead to complex product mixtures. researchgate.net

Below is a table summarizing the scope of a nickel-catalyzed bis-allylation of alkynes, a related transformation for building complex alkenes.

Alkyne SubstrateAllylboronate SubstrateProduct Yield (%)
PhenylacetyleneAllylboronate A83
4-MethoxyphenylacetyleneAllylboronate A75
1-HexyneAllylboronate A68
PhenylacetyleneAllylboronate B79
Data derived from studies on nickel-catalyzed reactions of alkynes and allylboronates. researchgate.net

Photoinduced Radical Reactions for α-C(sp3)-H Functionalization of Glycine Derivatives

Direct functionalization of the α-C(sp³)–H bond in glycine derivatives represents a powerful and atom-economical strategy for synthesizing unnatural amino acids. researchgate.netnih.gov Photoinduced radical reactions have emerged as a particularly effective tool for this purpose, offering mild reaction conditions and high selectivity. researchgate.netnih.gov These methods often involve the generation of a glycine-derived radical, which can then be coupled with various radical partners. nih.govnih.gov

Visible-light-driven photoredox catalysis is a common approach, utilizing catalysts like eosin (B541160) Y or ruthenium and iridium complexes to initiate the radical process. researchgate.netmdpi.com These reactions can be used for the α-alkylation of glycine derivatives with a wide range of substrates, including ethers and alkyl boronic acids, to produce complex unnatural amino acids. researchgate.netrsc.org

The formation of this compound and its analogues can be achieved through radical-radical coupling. nih.govresearchgate.net This strategy involves the generation of an α-amino radical from a glycine derivative and a trifluoropropyl radical from a suitable precursor. The two radical species then combine to form the desired C-C bond. nih.govu-tokyo.ac.jp

Mechanistically, a photocatalyst, upon absorbing visible light, can induce a single-electron transfer (SET) event to generate the necessary radical intermediates. researchgate.net For example, an iridium photocatalyst can be used to activate a glycine derivative and an alkyl radical precursor, leading to a radical-radical cross-coupling that forms the alkylated glycine product. researchgate.net This approach is a cornerstone of modern peptide and amino acid chemistry, enabling the synthesis of diverse structures under mild conditions. nih.govrsc.org

An innovative approach to radical generation for glycine functionalization avoids the need for external photocatalysts by utilizing electron donor-acceptor (EDA) complexes. nih.govacs.org An EDA complex is a molecular aggregate formed between an electron-rich donor molecule and an electron-poor acceptor molecule. acs.orgnih.gov

In this context, a glycine derivative can act as the electron donor, while an appropriate electrophile serves as the acceptor. researchgate.netnih.gov The absorption of visible light by the EDA complex directly promotes a single-electron transfer (SET), generating a radical ion pair without the need for a catalyst. nih.govnih.gov This method has been successfully applied to the α-C(sp³)–H alkylation of glycine and peptides using Katritzky salts as electrophilic alkyl radical precursors. researchgate.netnih.gov The process is notable for its simple reaction conditions and excellent functional group tolerance. nih.gov The formation of the colored EDA complex can often be observed visually, and irradiation with visible light initiates the radical-radical coupling cascade to yield the desired unnatural amino acid. researchgate.net

Advanced Amidation Techniques for this compound Analogues

The formation of peptide bonds is a fundamental process in chemistry and biology. nih.gov Developing efficient amidation techniques, particularly for sterically hindered or electronically modified amino acids like this compound, is crucial for synthesizing novel peptides and pharmaceuticals.

Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole (B134444) Mediated Amidation of α-Amino Acids

A significant advancement in peptide synthesis involves methods that avoid the traditional, multi-step protection and deprotection of the α-amino group. organic-chemistry.orgthieme-connect.comresearchgate.net One such method utilizes the combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) and imidazole to directly mediate the amidation of unprotected α-amino acids. organic-chemistry.orgthieme-connect.comresearchgate.net

This system serves a dual purpose: MTFPSCl₂ simultaneously activates the carboxylic acid group for amidation and transiently protects the α-amino group. organic-chemistry.orgthieme-connect.com The presence of an electron-withdrawing 3,3,3-trifluoropropyl group on the silane (B1218182) reagent enhances its reactivity compared to less fluorinated analogues. thieme-connect.com This one-pot procedure works for a wide range of amino acids and amines, including sterically hindered ones, providing the corresponding amino acid amides in good to high yields with minimal racemization. organic-chemistry.orgthieme-connect.com

The table below shows representative yields for the amidation of L-Phenylalanine with various amines using this method.

AmineProduct Yield (%)
Isopropylamine16 (with Dichlorodimethyl silane)
sec-Butylamine74 (with MTFPSCl₂)
CyclopentylamineGood Yield
CyclohexylamineGood Yield
tert-Butylamine84
Data derived from studies on silane-mediated amidation. thieme-connect.comthieme-connect.com

Chemoselective Peptide Bond Formation with Unprotected this compound

The ideal peptide synthesis would involve the direct coupling of unprotected amino acids, eliminating the need for protecting groups altogether, which adds steps and generates waste. nih.govchemrxiv.org While challenging due to potential side reactions and racemization, significant progress is being made in this area. nih.govchemrxiv.org

Recent breakthroughs have demonstrated the ability to form peptide bonds between two different unprotected amino acids, achieving cross-condensation with satisfactory selectivity and yield. nih.gov One strategy employs ynamide coupling reagents, which have proven effective at suppressing racemization during peptide elongation. chemrxiv.org Another approach uses 2-(aminomethyl)malononitrile as a glycine unit for oxidative amide bond formation in an aqueous solution without any coupling reagent or catalyst. rsc.org

These methods for chemoselective peptide bond formation with unprotected building blocks represent a paradigm shift in peptide synthesis. nih.govchemrxiv.org They pave the way for more efficient, convergent, and environmentally friendly routes to oligopeptides and potentially larger polypeptides containing non-canonical residues like this compound. nih.gov

Flow Chemistry Approaches for the Synthesis of this compound and Related Fluorinated Amino Acids

Continuous-flow chemistry has emerged as a powerful technology in organic synthesis, offering advantages such as enhanced safety, improved reaction control, and amenability to automation and scale-up. While a specific flow synthesis for this compound has not been extensively documented, general methodologies developed for other fluorinated amino acids demonstrate the potential of this approach.

One notable strategy that could be adapted for the synthesis of this compound involves a semi-continuous process starting from a fluorinated amine. This method consists of two main steps: photooxidative cyanation followed by nitrile hydrolysis. In a typical setup, a solution of the fluorinated amine is passed through a reactor where it is subjected to photooxidation in the presence of a sensitizer (B1316253) and a cyanide source. This reaction generates a fluorinated α-amino nitrile intermediate. This intermediate is then directed into a second flow reactor where it undergoes acid-mediated hydrolysis to yield the final racemic fluorinated α-amino acid.

This flow-based approach is particularly advantageous for handling unstable intermediates, as they can be generated and consumed in a continuous stream without the need for isolation. The precise control over reaction parameters such as residence time, temperature, and stoichiometry in a flow reactor can lead to improved yields and purity of the final product. While this specific two-step process has been successfully applied to a range of fluorinated amines, its application to the synthesis of this compound would likely start from 4,4,4-trifluorobutylamine.

Synthesis of this compound via Alkylation of Chiral Glycine Equivalents

A well-established and highly effective method for the asymmetric synthesis of α-amino acids is the alkylation of chiral glycine equivalents. This strategy relies on the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction, leading to the formation of a specific enantiomer of the desired amino acid. Two prominent examples of this approach are the use of nickel(II) complexes of glycine Schiff bases and the Schöllkopf bis-lactim ether method.

A practical and scalable synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid, another name for (S)-(3,3,3-Trifluoropropyl)glycine, has been achieved through the alkylation of a chiral nickel(II) complex. nih.govresearchgate.netacs.orgnih.gov In this method, a chiral complex is formed between Ni(II), a Schiff base derived from glycine, and a chiral ligand. This complex is then deprotonated to form a nucleophilic enolate, which subsequently reacts with an electrophile, in this case, a 3,3,3-trifluoropropyl halide such as 1,1,1-trifluoro-3-iodopropane. researchgate.net The chiral ligand on the nickel complex effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent hydrolysis of the resulting complex removes the chiral auxiliary and the metal, yielding the desired enantiomerically enriched amino acid.

The reaction conditions for this alkylation are crucial for achieving high diastereoselectivity and yield. A key advantage of this method is its potential for large-scale production of enantiopure fluorinated amino acids. nih.govresearchgate.netacs.orgnih.gov

Table 1: Alkylation of Chiral Ni(II)-Glycine Complex with 1,1,1-Trifluoro-3-iodopropane

Parameter Value Reference
Chiral Ligand (S)-2-[[N-(2-benzoyl-4-chlorophenyl)benzylidene]amino]-N-benzyl-N,N-dimethyl-2-phenylethan-1-aminium bromide nih.govresearchgate.net
Base Sodium Hydroxide (NaOH) researchgate.net
Solvent N,N-Dimethylformamide (DMF) researchgate.net
Diastereomeric Excess (de) 84.0% researchgate.net
Product (S)-N-(2-Benzoyl-4-chlorophenyl)-2-amino-5,5,5-trifluoropentanoate Ni(II) Complex researchgate.net

Another powerful method for the asymmetric synthesis of amino acids is the Schöllkopf bis-lactim ether method. lmaleidykla.lt This approach utilizes a chiral auxiliary derived from the cyclization of glycine and valine. The resulting bis-lactim ether can be deprotonated at the glycine α-carbon to form a chiral nucleophile. This nucleophile can then be alkylated with a suitable electrophile, such as 3,3,3-trifluoropropyl bromide or iodide. The bulky isopropyl group of the valine auxiliary effectively directs the incoming electrophile to the opposite face, resulting in a highly diastereoselective alkylation. The final amino acid is obtained after acidic hydrolysis to cleave the chiral auxiliary. While the specific alkylation with a 3,3,3-trifluoropropyl halide has been demonstrated with other chiral glycine equivalents, the Schöllkopf method represents a viable and well-documented alternative for achieving high enantiopurity in the synthesis of this compound. lmaleidykla.lt

Reactivity and Reaction Mechanisms of 3,3,3 Trifluoropropyl Glycine

Mechanistic Elucidation of Fluorine Introduction Reactions

The synthesis of fluorinated amino acids can be achieved through various methods, including the use of fluorinated building blocks or late-stage fluorination strategies. While specific literature on the synthesis of (3,3,3-Trifluoropropyl)glycine is not abundant, the introduction of a trifluoromethyl group onto an aliphatic chain often involves copper-catalyzed reactions or radical-mediated pathways.

Role of Copper Species in Trifluoromethylation Mechanisms

Copper-catalyzed trifluoromethylation has emerged as a powerful tool in organic synthesis. beilstein-journals.org These reactions can proceed through various mechanisms, often involving the generation of a trifluoromethyl radical (•CF₃) or a copper-bound trifluoromethyl species.

One plausible pathway for the synthesis of precursors to this compound could involve the copper-catalyzed trifluoromethylation of an appropriate alkene. Mechanistic studies on similar transformations suggest that the reaction may proceed through a Heck-like four-membered-ring transition state. beilstein-journals.org In such a mechanism, a Cu(I) species reacts with a trifluoromethyl source to generate a [Cu(I)CF₃] complex. This complex can then coordinate to an alkene, followed by migratory insertion of the trifluoromethyl group and subsequent protonolysis to yield the trifluoromethylated alkane.

Alternatively, copper can facilitate the generation of trifluoromethyl radicals from reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na). beilstein-journals.org A proposed mechanism involves the in-situ generation of the •CF₃ radical through the reaction of the trifluoromethyl source with an oxidant, such as tert-butyl hydroperoxide (TBHP), in the presence of a Cu(I) catalyst. This radical can then add to an unsaturated substrate. The resulting radical intermediate can be further oxidized by a Cu(II) species to a cation, which upon workup, yields the final product. beilstein-journals.org

Table 1: Key Features of Copper-Catalyzed Trifluoromethylation Reactions

FeatureDescriptionRelevant Species
Catalyst Typically a copper(I) or copper(II) salt.CuCl, Cu(OTf)₂, CuI
CF₃ Source Various reagents can be used to deliver the trifluoromethyl group.CF₃SO₂Na, Togni's reagent, Ruppert-Prakash reagent (TMSCF₃)
Mechanism Can proceed via radical pathways or organometallic intermediates.•CF₃, [Cu(I)CF₃], [Cu(III)(Aryl)(CF₃)]
Substrates Alkenes, alkynes, aryl halides, and aliphatic C-H bonds.Terminal alkenes, arylboronic acids

Radical Intermediates in C–H Functionalization Pathways

Direct C-H functionalization offers an atom-economical approach to introduce trifluoromethyl groups. These reactions often proceed via radical intermediates. nih.gov The trifluoromethylation of unactivated aliphatic C-H bonds can be achieved through the merger of photoredox and copper catalysis. nih.gov In such a system, a photoexcited iridium catalyst oxidizes a carboxylate, leading to decarboxylation and the formation of an alkyl radical. This radical is then captured by a copper-bound trifluoromethyl species to form the C-CF₃ bond.

Another approach involves a 1,5-hydrogen atom transfer (HAT) mechanism. In this process, an N-centered radical, generated from a suitable precursor, abstracts a hydrogen atom from a distal carbon, creating a carbon-centered radical. This radical can then be trapped by a trifluoromethyl source. researchgate.net While not directly demonstrated for this compound synthesis, these methods highlight the potential for radical-mediated C-H trifluoromethylation in preparing structurally similar compounds.

Derivatization Reactions of the Trifluoropropyl Moiety

The 3,3,3-trifluoropropyl group is generally considered to be chemically robust due to the strength of the carbon-fluorine bonds. However, derivatization of aliphatic chains can be achieved under specific conditions. For instance, direct oxidation of C(sp³)-H bonds can be accomplished using powerful oxidizing agents like methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), which can be generated in situ. dntb.gov.ua This could potentially introduce hydroxyl groups onto the propyl chain, although the high stability of the C-F bonds would likely prevent reactions at the C3 position.

Derivatization could also be envisioned through functionalization of a precursor. For example, if this compound is synthesized from a precursor containing a double or triple bond in the side chain, a wide range of derivatization reactions, such as hydrogenation, halogenation, or cycloaddition, could be performed prior to the final synthetic steps.

Reactivity of the Glycine (B1666218) Carboxyl and Amino Groups in this compound

The glycine core of this compound possesses both a carboxyl group and an amino group, which are expected to exhibit characteristic reactivity. The electron-withdrawing nature of the trifluoropropyl group can influence the pKa values of these functional groups, potentially affecting their reactivity compared to non-fluorinated glycine. numberanalytics.com

The amino group can undergo standard reactions such as acylation, alkylation, and formation of Schiff bases. The carboxyl group can be converted to esters, amides, and acid chlorides. For example, derivatization of amino acids with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) is a common practice for analytical purposes. researchgate.net

A notable reaction is the amidation of α-amino acids. The use of silylating agents can facilitate this transformation by simultaneously protecting the amino group and activating the carboxyl group. beilstein-journals.org Due to the strong electron-withdrawing effect of the trifluoromethyl group, the reactivity of both the amino and carboxyl groups in α-trifluoromethylated amino acids can be significantly influenced. beilstein-journals.org

Structural and Conformational Analysis of 3,3,3 Trifluoropropyl Glycine and Its Conjugates

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental to elucidating the structure of (3,3,3-Trifluoropropyl)glycine and its derivatives at an atomic level. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy each provide complementary information on the molecular framework and its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated amino acids. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecular structure and conformation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the protons in the propyl chain and the α-carbon. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group, which deshields adjacent protons, causing them to resonate at a lower field (higher ppm). oregonstate.edu The coupling between protons on adjacent carbons provides information on the connectivity of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. uomustansiriyah.edu.iq The carbon atoms attached to or near the fluorine atoms experience significant changes in their chemical shifts. The signal for the CF₃ carbon is typically observed in a specific region of the spectrum, and its coupling with the fluorine atoms (¹J-CF) results in a characteristic quartet. uomustansiriyah.edu.iq The chemical shifts of the other carbon atoms in the propyl chain are also affected by the inductive effect of the CF₃ group. sigmaaldrich.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. copernicus.orgicpms.cz For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and are expected to give a single signal, which appears as a triplet due to coupling with the adjacent CH₂ group. figshare.com The chemical shift of this signal is a sensitive probe of the local electronic environment. copernicus.org

Table 1: Representative NMR Spectroscopic Data for this compound and its Derivatives

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H ~3.8 m α-H
~2.5 m -CH₂-CF₃
~2.2 m β-CH₂
¹³C ~170 s C=O
~55 s α-C
~35 (q) ¹J-CF ≈ 280 -CH₂-CF₃
~30 (q) ²J-CCF ≈ 30 β-CH₂
~125 (q) ¹J-CF ≈ 275 CF₃
¹⁹F ~-65 t ³J-HF ≈ 10 -CF₃

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific derivative. oregonstate.edusigmaaldrich.comfigshare.comacs.orgfu-berlin.desciengine.comdrugbank.comhmdb.cahmdb.ca

Mass Spectrometry (ESI-MS, HPLC-MS/MS)

Mass spectrometry is an essential technique for determining the molecular weight and for the fragmentation analysis of this compound and its conjugates. epa.govgoogle.com

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the accurate mass determination of the intact molecule, typically observed as the protonated molecule [M+H]⁺. This is crucial for confirming the successful synthesis of the amino acid and its derivatives.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Coupling HPLC with tandem mass spectrometry allows for the separation of complex mixtures and the detailed structural analysis of the individual components. federalregister.gov For peptide conjugates of this compound, HPLC-MS/MS can be used to determine the amino acid sequence and to pinpoint the location of the fluorinated residue within the peptide chain. The fragmentation pattern in the MS/MS spectrum, generated by collision-induced dissociation, provides valuable sequence information.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and the C-F bonds. The strong C-F stretching vibrations of the trifluoromethyl group are typically observed in the region of 1100-1300 cm⁻¹. nih.gov The positions and shapes of these bands can be sensitive to hydrogen bonding and the conformational state of the molecule. mpg.dersc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy. aip.orgnih.govacs.orgnih.govrsc.org The symmetric stretching vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the symmetric CF₃ stretching mode is expected to be a prominent feature in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H stretch (amine) 3000 - 3300
O-H stretch (acid) 2500 - 3300 (broad)
C-H stretch 2850 - 3000 2850 - 3000
C=O stretch (acid) 1700 - 1730
C-F stretch (asymmetric) ~1280
C-F stretch (symmetric) ~1150 ~1150

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment. mpg.denih.govaip.orgnih.govnih.gov

Solid-State Structural Elucidation Techniques (e.g., X-ray Crystallography for derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. at.uaua.ptdntb.gov.ua While obtaining suitable crystals of the parent amino acid can be challenging, the crystal structures of its derivatives and peptide conjugates provide invaluable insights into bond lengths, bond angles, and intermolecular interactions. For instance, the X-ray diffraction analysis of a phosphonate (B1237965) derivative of a related fluorinated amino acid revealed a dimeric structure in the crystal lattice, stabilized by intermolecular hydrogen bonds. researchgate.net Such studies can elucidate the influence of the trifluoromethyl group on the crystal packing and the formation of supramolecular architectures. at.ua

Solution-Phase Conformational Studies (e.g., 2D NMR, Circular Dichroism for peptide conjugates)

The conformation of this compound and its peptide conjugates in solution is crucial for understanding their biological activity.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for studying the conformation of peptides in solution. acs.orgethz.chresearchgate.net NOESY experiments, in particular, provide information about through-space proximities between protons, which can be used to determine the secondary structure of peptides containing this compound. The fluorine atom can also participate in Nuclear Overhauser Effects (¹H-¹⁹F HOESY), providing additional structural constraints. researchgate.net

Computational and Theoretical Studies on 3,3,3 Trifluoropropyl Glycine

Quantum Chemical Calculations and Ab Initio Methods for Structural and Electronic Properties

Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of (3,3,3-Trifluoropropyl)glycine. These calculations solve the electronic Schrödinger equation to predict molecular geometries, charge distributions, and various spectroscopic properties.

Ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a foundational understanding of the molecule's properties without relying on empirical parameters. researchgate.netresearchgate.net For a molecule like this compound, these methods can be used to determine optimized bond lengths, bond angles, and dihedral angles. The introduction of the trifluoromethyl group (CF3) significantly influences the electronic properties. The high electronegativity of the fluorine atoms induces a strong dipole moment in the propyl side chain, which in turn affects the electron density distribution across the entire amino acid.

Studies on similar fluorinated amino acids and glycine (B1666218) itself have shown that the electronic environment of the alpha-carbon and the amino and carboxyl groups are altered by such substitutions. nih.gov For this compound, this would translate to a modification of the acidity of the carboxyl group and the basicity of the amino group compared to natural glycine. The electron-withdrawing nature of the CF3 group can lead to a more acidic carboxylic acid and a less basic amine.

The impact of the trifluoromethyl group on the molecule's electronic landscape can be quantified by calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Table 1: Calculated Electronic Properties of Glycine and a Hypothetical this compound

PropertyGlycine (Calculated)This compound (Predicted Trend)
Dipole Moment~2.2 DIncreased
pKa (Carboxyl Group)~2.34Lowered (<2.34)
pKa (Amino Group)~9.60Lowered (<9.60)
HOMO-LUMO Gap~8.5 eVPotentially altered

Note: The values for this compound are predicted trends based on the known effects of trifluoromethyl substitution and have not been experimentally determined.

Molecular Dynamics Simulations for Conformational Preferences in Peptidomimetics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their conformational preferences. smu.edunih.gov When this compound is incorporated into a peptide chain (a peptidomimetic), MD simulations can reveal how its unique side chain influences the local and global structure of the peptide. researchgate.net

The trifluoromethylated propyl side chain is bulkier and has different stereoelectronic properties compared to the simple hydrogen of glycine. This can lead to specific conformational preferences. The gauche effect, an observed preference for a gauche conformation in molecules containing electronegative substituents, could play a role in the dihedral angle preferences along the side chain of this compound. fu-berlin.de

MD simulations of peptides containing this modified amino acid can explore the accessible conformational space, often visualized in a Ramachandran plot. escholarship.org These simulations can predict the propensity of the amino acid to favor certain secondary structures like α-helices or β-sheets. The fluorinated side chain can engage in unique non-covalent interactions, including fluorous-fluorous interactions or interactions with other parts of the peptide or solvent, which can stabilize specific folded structures. researchgate.net

Table 2: Potential Conformational Effects of this compound in Peptidomimetics

FeatureDescriptionPotential Impact
Steric Hindrance The bulky trifluoropropyl group restricts the rotation around the peptide backbone bonds (phi and psi angles).May disfavor certain conformations that are accessible to glycine, potentially inducing specific turns or kinks in the peptide chain.
Gauche Effect The preference for a gauche conformation around the Cα-Cβ and Cβ-Cγ bonds due to the electronegative fluorine atoms.Influences the orientation of the side chain, which can affect inter-residue interactions and overall peptide folding.
Hydrophobicity The fluorinated side chain is more hydrophobic than the hydrogen in glycine.Can drive the residue to be buried in the core of a folded peptide or protein, influencing the overall tertiary structure.
Dipole-Dipole Interactions The strong dipole moment of the CF3 group can lead to stabilizing or destabilizing interactions with other polar groups in the peptide.Can influence local secondary structure formation and the overall stability of the folded state.

Density Functional Theory (DFT) for Reactivity Predictions and Mechanistic Insights

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactivity of molecules like this compound. chemrxiv.orgnih.gov DFT can be used to model reaction pathways and transition states, providing deep mechanistic insights into chemical transformations. rsc.orgfrontiersin.org

For this compound, DFT calculations can be employed to predict its reactivity in various chemical reactions, such as peptide bond formation or side-chain modifications. By calculating the energies of reactants, products, and transition states, one can determine reaction barriers and rates. This is particularly valuable for understanding the enzymatic or chemical synthesis of peptides containing this amino acid. nih.govanu.edu.au

Furthermore, DFT can be used to calculate reactivity descriptors, such as the Fukui function or the dual descriptor, which identify the most reactive sites within the molecule for nucleophilic or electrophilic attack. jchemlett.com For this compound, this would help in predicting how it might interact with other molecules or biological targets. For instance, understanding the reactivity of the amine and carboxyl groups is fundamental to its use in peptide synthesis. rsc.org

Table 3: Application of DFT in Studying this compound

Area of StudyDFT ApplicationInsights Gained
Peptide Synthesis Modeling the mechanism of peptide bond formation involving this compound.Determination of activation energies and reaction profiles, helping to optimize reaction conditions for efficient synthesis.
Enzymatic Reactions Simulating the interaction of this compound with an enzyme active site.Understanding substrate recognition and the catalytic mechanism, which is crucial for its potential use as an enzyme inhibitor.
Side-Chain Reactivity Investigating the reactivity of the trifluoropropyl side chain towards various reagents.Predicting potential side reactions or opportunities for further functionalization of the amino acid.
Acidity and Basicity Calculating the pKa values of the amino and carboxyl groups.Providing a more accurate prediction of the ionization state of the molecule at different pH values, which is important for its behavior in biological systems. rsc.org

Applications in Chemical Biology and Materials Science Research

Incorporation of (3,3,3-Trifluoropropyl)glycine into Peptides and Peptidomimetics

The integration of this compound into peptide sequences is a key strategy for modulating their physicochemical and biological properties. researchgate.netmdpi.com Standard solid-phase peptide synthesis (SPPS) methods can be employed to incorporate this and other side chain-fluorinated amino acids into desired sequences. nih.gov The presence of the fluorinated moiety can significantly alter properties such as hydrophobicity and conformational preference. mdpi.com Peptidomimetics, which are designed to mimic natural peptides, also benefit from the inclusion of such unnatural amino acids to improve stability and activity. wikipedia.org These structures can range from modified peptides to entirely non-peptide backbones like peptoids, which are polymers of N-substituted glycines. upc.edu The introduction of fluorinated residues is a recognized approach to enhance the characteristics of these synthetic molecules. mdpi.com

The trifluoropropyl side chain exerts a significant influence on the local and global conformation of peptides. Foldamers are synthetic oligomers that adopt specific, folded secondary structures, mimicking natural biopolymers like proteins. nih.gov The design of novel foldamers often relies on the conformational constraints imposed by unnatural building blocks. Fluorinated amino acids are of particular interest in this field due to their potential to drive specific folding patterns. researchgate.net

For instance, studies on fluorinated triazolamers—foldamers based on triazole-containing amino acids—provide insight into the structural effects of trifluoromethyl groups. In one study, foldamers based on 2-amino-3,3,3-trifluoropropyl-1,4-triazolyl acetic acid were found to adopt short, multi-stranded β-sheet-like structures. researchgate.net This conformation was stabilized by electrostatic interactions involving the triazole ring. In contrast, related foldamers with difluoroacetate (B1230586) groups adopted more elongated, β-strand-like structures, highlighting the critical role of the specific fluorinated moiety in dictating the final architecture. researchgate.net The steric bulk and unique electronic properties of the trifluoropropyl group can thus be harnessed to create predictable and stable non-natural peptide structures.

A primary goal in peptide-based research is to enhance stability against degradation by proteases. The incorporation of unnatural amino acids is a common strategy to achieve this. nih.govnih.gov Fluorinated amino acids, including this compound, can increase resistance to proteolysis by altering the peptide's conformation or by presenting a non-recognizable side chain to the enzyme's active site. nih.gov

The effect of fluorination on proteolytic stability is complex and depends on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination. nih.gov A systematic study using model peptides designed as substrates for α-chymotrypsin and pepsin revealed that increased stability is not a universal outcome of fluorination. nih.gov For example, placing a fluorinated amino acid in the P2, P1', or P2' positions relative to the scissile bond can either increase, decrease, or have no effect on the rate of cleavage. This variability underscores that the stability of fluorinated peptides is not easily predictable and is a nuanced phenomenon based on specific enzyme-ligand interactions. nih.gov However, in certain contexts, the steric and electronic disruption caused by the trifluoropropyl group can effectively shield the peptide backbone from enzymatic attack, thereby prolonging its functional lifetime. fu-berlin.denih.gov

Table 1: Factors Influencing Proteolytic Stability of Fluorinated Peptides This table is generated based on principles discussed in the cited research.

Factor Description Potential Impact of this compound
Enzyme Specificity Different proteases have unique substrate preferences and active site topographies. nih.gov The bulky, hydrophobic trifluoropropyl side chain may not fit well into the binding pocket of certain enzymes, thus inhibiting cleavage.
Position of Substitution The location of the unnatural amino acid relative to the cleavage site (e.g., P2, P1, P1') is critical. nih.gov Substitution near the scissile bond can sterically hinder the enzyme's access to the peptide backbone.
Local Conformation The residue can induce local secondary structures (e.g., turns, helices) that are not ideal for enzyme binding. researchgate.net The trifluoropropyl group can restrict conformational flexibility, locking the peptide into a less favorable conformation for proteolysis.
Electronic Effects The electron-withdrawing nature of the trifluoromethyl group can alter the reactivity of the adjacent peptide bond. mdpi.com This can make the carbonyl carbon of the peptide bond less electrophilic and therefore less susceptible to nucleophilic attack by the enzyme.

Late-stage modification refers to the chemical alteration of a peptide after its primary sequence has been assembled. nih.govnih.gov This approach is a powerful tool for creating diverse peptide libraries and for introducing functionalities like labels or cross-linkers without re-synthesizing the entire molecule. rsc.orgresearchgate.net While methods often focus on modifying natural amino acid side chains, the unique reactivity of an unnatural residue like this compound could potentially be exploited.

Although direct examples of late-stage modification using the trifluoropropyl group as the reactive handle are not extensively documented, the principles of peptide modification suggest possibilities. For instance, photocatalytic methods have been developed for the α-C(sp³)–H alkylation of glycine (B1666218) derivatives, allowing for the direct modification of the amino acid backbone. nih.gov A pre-installed this compound residue, while generally considered chemically robust, could potentially serve as a unique structural element that directs modification to an adjacent, more reactive site. The chemical inertness of the C-F bonds makes the trifluoropropyl group itself an unlikely site for modification under mild conditions, but its steric and electronic influence could be leveraged to control the reactivity of other parts of the peptide. thieme-connect.com

Development of Fluorinated Amino Acid Scaffolds for Chemical Probes and Tags (excluding in vivo efficacy/toxicity)

Fluorinated amino acids are exceptionally useful as probes in chemical biology, primarily due to the favorable properties of the ¹⁹F nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org The ¹⁹F nucleus has a 100% natural abundance, high sensitivity, and a wide chemical shift range, making it an excellent reporter on molecular environment, conformation, and interactions. nih.gov Since proteins and other biological macromolecules are naturally devoid of fluorine, ¹⁹F NMR offers background-free signal detection. nih.gov

Incorporating this compound into a peptide or protein provides a sensitive ¹⁹F NMR tag. The chemical shift of the trifluoromethyl group is highly sensitive to its local environment. acs.org Changes in protein conformation, ligand binding, or interactions with other molecules will induce a change in the ¹⁹F chemical shift, providing detailed structural and dynamic information. acs.org This makes it a powerful tool for:

Fragment-based screening: Detecting the binding of small molecule fragments to a fluorinated protein target. acs.org

Conformational analysis: Monitoring conformational changes in proteins upon folding, unfolding, or interaction with binding partners. researchgate.net

Binding studies: Quantifying binding affinities (Kd) by titrating a ligand and observing the perturbation of the ¹⁹F signal. acs.org

The trifluoromethyl group provides a strong, single resonance, simplifying spectral analysis compared to other fluorination patterns. This makes amino acids like this compound valuable scaffolds for developing sensitive chemical probes for biochemical and biophysical studies. researchgate.net

Utilisation as Building Blocks for Complex Organic Molecules

Beyond peptides, this compound and related fluorinated amino acids serve as versatile building blocks in organic synthesis for creating more complex molecules. researchgate.netnih.govrsc.org The strategic introduction of a trifluoromethyl group can be crucial in the development of new materials and bioactive compounds.

The synthesis of these building blocks is a key area of research. One practical method to prepare a related compound, (S)-2-amino-5,5,5-trifluoropentanoic acid, involves the alkylation of a chiral glycine equivalent. acs.org This highlights a general strategy where a basic amino acid scaffold is functionalized to introduce the desired fluorinated side chain.

Table 2: Example Synthetic Step for a Related Fluorinated Amino Acid This table illustrates a general synthetic approach as described for a similar compound in the cited literature. acs.org

Reactants Reagents & Conditions Product

This method demonstrates how readily available starting materials can be converted into valuable, enantiomerically pure fluorinated amino acids. acs.org These building blocks can then be used in further synthetic steps to construct larger, more complex molecular architectures where the trifluoropropyl group imparts specific, desirable properties. fu-berlin.denasa.govuniversetoday.com

Role in the Design of Bioactive Formulations through Structural Mimicry (focus on design principles, not clinical outcomes)

In medicinal chemistry, the design of bioactive molecules often relies on the principle of structural mimicry, where a synthetic molecule is crafted to imitate the structure and function of a natural ligand. nih.gov Fluorinated amino acids like this compound are valuable in this context because they can serve as bioisosteres for natural amino acid residues. A bioisostere is a chemical substituent that can replace another group without significantly altering the molecule's biological activity.

The trifluoropropyl side chain can mimic the side chains of natural amino acids like leucine (B10760876) or norvaline, but with altered physicochemical properties. acs.org Key design principles involving this compound include:

Modulating Hydrophobicity: The trifluoromethyl group is significantly more hydrophobic than a methyl or ethyl group. Replacing a natural hydrophobic residue with this compound can enhance binding to a hydrophobic pocket in a target receptor.

Conformational Constraint: The steric bulk of the side chain can restrict the conformational freedom of a peptide or small molecule, locking it into a bioactive conformation that is more favorable for receptor binding. upc.edu

Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating this group can block sites of metabolism, a key strategy in drug design.

A related compound, (S)-2-amino-5,5,5-trifluoropentanoic acid (a norvaline analogue), has been used extensively in the design of bioactive formulations, demonstrating the successful application of these principles. acs.org By using this compound as a structural mimic, chemists can fine-tune the properties of a molecule to optimize its interaction with a biological target. nih.gov

Research into Fluorine's Electronic and Steric Effects in Modified Biomolecules

The incorporation of fluorine into biomolecules, such as through the use of this compound, is a powerful strategy in chemical biology and materials science to modulate molecular properties. The trifluoromethyl group (CF3) imparts significant electronic and steric effects that can profoundly influence the structure, stability, and function of peptides and other macromolecules. researchgate.netthieme-connect.com

The fluorine atom is the most electronegative element, and as a result, the CF3 group is strongly electron-withdrawing. This property can alter the local electronic environment of the peptide backbone and neighboring side chains. For instance, the introduction of a CF3 group can affect the pKa values of nearby acidic or basic groups and influence the nature of non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions. rsc.org Research on γ-(S)-trifluoromethyl proline, a related fluorinated amino acid, has shown that the electronegative trifluoromethyl group can influence the pyrrolidine (B122466) ring conformation and the amide bond configuration. rsc.org This electronic perturbation can be a key factor in stabilizing or destabilizing specific secondary structures in peptides.

In addition to its potent electronic effects, the trifluoromethyl group also exerts a significant steric influence. The CF3 group is considerably bulkier than a methyl group, with some estimates suggesting it has roughly twice the bulk. researchgate.net This steric demand can impose conformational constraints on the polypeptide chain, restricting the accessible dihedral angles and favoring specific secondary structures. thieme-connect.com For example, the steric hindrance from the CF3 group can shield the peptide backbone from enzymatic cleavage, thereby enhancing its proteolytic stability. nih.gov Studies on model peptides have demonstrated that substitution with α-trifluoromethyl amino acids can confer absolute stability against proteases like α-chymotrypsin, particularly when placed at the P1 position of the cleavage site. nih.gov

The interplay between the electronic and steric effects of the trifluoromethyl group is a crucial aspect of its application in modifying biomolecules. In some cases, these effects can be complementary, while in others, they may be opposing. For example, in γ-(S)-trifluoromethyl proline, the electron-withdrawing nature of the CF3 group and its steric bulk can have counteracting effects on the amide bond configuration. rsc.org Understanding and harnessing this dual influence allows researchers to fine-tune the properties of biomolecules for various applications.

Research into peptides containing trifluoromethylated amino acids has provided valuable insights into these effects. The conformational preferences of fluorinated triazolamers, for instance, are influenced by the CF3 group, leading to the adoption of specific folded structures. researchgate.net The steric and electronic properties of the CF3 group are also exploited in the design of peptidomimetics with enhanced stability and predictable three-dimensional structures. thieme-connect.com

Detailed Research Findings

Table 1: Electronic Effects of the Trifluoromethyl Group in Modified Biomolecules
PropertyObservationImplicationSource
Electron-Withdrawing NatureThe CF3 group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms.Alters local electronic distribution, influencing pKa of nearby groups and non-covalent interactions. rsc.org
Amide Bond ConfigurationIn Ac-TfmPro-OMe, the electronegative CF3 group influences the trans-cis amide bond equilibrium.Can stabilize specific rotameric forms of the peptide backbone. rsc.org
Proteolytic StabilityElectronic effects, in conjunction with steric hindrance, contribute to the stability of peptides against enzymatic degradation.Separating electronic from steric effects is possible by comparing with non-fluorinated, sterically similar amino acids. nih.gov
Table 2: Steric Effects of the Trifluoromethyl Group in Modified Biomolecules
PropertyObservationImplicationSource
Steric BulkThe trifluoromethyl group is significantly larger than a methyl group.Imposes conformational restrictions on the peptide backbone, influencing secondary structure. researchgate.netthieme-connect.com
Proteolytic StabilitySubstitution with α-Tfm amino acids at the P1 position of a model peptide resulted in absolute stability against α-chymotrypsin.The steric bulk of the CF3 group can block access of proteases to the scissile bond. nih.gov
Peptide ConformationIn γ-(S)-trifluoromethyl proline, the sterically demanding CF3 group can stabilize the s-trans rotameric form.Can be used to control the three-dimensional structure of peptides. rsc.org
Interaction with EnzymesIn certain diastereomers of peptides with α-Tfm amino acids, the steric constraints can be outweighed by favorable interactions of the fluorine atoms with the enzyme's active site.The stereochemistry of the fluorinated amino acid is critical for its effect on enzyme interactions. nih.gov

Advanced Analytical Methodologies for 3,3,3 Trifluoropropyl Glycine Detection and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors (e.g., MS/MS) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) stands as a powerful and versatile platform for the analysis of (3,3,3-Trifluoropropyl)glycine in complex biological and chemical matrices. This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of MS/MS detection. The analysis of amino acids, including fluorinated analogs, by LC-MS/MS often requires careful method development, including sample preparation, chromatographic separation, and mass spectrometric detection. nih.govresearchgate.netresearchgate.net

Chromatographic Separation:

The separation of this compound from other components in a mixture is typically achieved using reversed-phase HPLC. However, due to the polar nature of amino acids, derivatization is often employed to improve retention and chromatographic peak shape. researchgate.net Without derivatization, specialized columns like porous graphitic carbon or hydrophilic interaction liquid chromatography (HILIC) columns can be utilized. sigmaaldrich.com

For the separation of its enantiomers (D- and L-forms), chiral HPLC is the method of choice. This is crucial as the biological activity of amino acids is often stereospecific. Chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin, have proven effective for the direct analysis of underivatized amino acid enantiomers. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. researchgate.net The D-enantiomer is typically more strongly retained on these types of columns. nih.gov

A generalized approach for developing a chiral HPLC method for a compound like this compound would involve screening different types of chiral columns (e.g., polysaccharide-based, macrocyclic antibiotic-based) with various mobile phase compositions (normal-phase, reversed-phase, and polar organic modes). wikipedia.org

Mass Spectrometric Detection:

Tandem mass spectrometry (MS/MS) provides excellent sensitivity and selectivity for the quantification of this compound. The process involves the ionization of the analyte, typically by electrospray ionization (ESI), followed by the selection of a specific precursor ion (the molecular ion or a characteristic fragment) in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the signal-to-noise ratio, allowing for low detection limits. researchgate.net

A validated LC-MS/MS method for a similar amino acid, glycine (B1666218), in cerebrospinal fluid demonstrated a calibration curve range of 100–10,000 ng/mL, showcasing the quantitative power of the technique. researchgate.net For this compound, specific MRM transitions would need to be determined by analyzing the fragmentation pattern of the pure compound.

Method Validation:

A robust HPLC-MS/MS method requires thorough validation to ensure its accuracy, precision, and reliability. Key validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy, precision, recovery, matrix effect, and stability. nih.gov

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at LOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative standard deviation (RSD) ≤ 15% (≤ 20% at LOQ)
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent and reproducible
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Assessed to ensure no significant impact on quantification
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration within ±15% of the initial concentration

This table presents generalized validation parameters for a bioanalytical LC-MS/MS method.

Fluorine-19 NMR as an Analytical Tool for Tracing and Quantification

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful tool for the analysis of fluorinated compounds like this compound. The ¹⁹F nucleus possesses several advantageous properties for NMR, including 100% natural abundance, a high gyromagnetic ratio (resulting in high sensitivity, close to that of ¹H), and a large chemical shift range, which minimizes signal overlap and enhances resolution. nih.gov

Principles of ¹⁹F NMR for Quantification:

Quantitative ¹⁹F NMR (qNMR) relies on the direct relationship between the integrated area of a ¹⁹F NMR signal and the number of fluorine nuclei contributing to that signal. nih.gov This allows for the determination of the absolute concentration of a fluorinated analyte in a sample, often by using an internal standard with a known concentration and a distinct ¹⁹F signal.

The wide chemical shift dispersion of ¹⁹F NMR means that even subtle changes in the chemical environment around the fluorine atoms can lead to significant changes in the chemical shift, making it a sensitive probe for molecular interactions and conformational changes. wiley-vch.de The chemical shift of a -CF₃ group, such as that in this compound, typically appears in the range of -50 to -70 ppm relative to a standard like CFCl₃. nih.gov The exact chemical shift is influenced by the polarity of the solvent and the electronic environment of the molecule. wiley-vch.de

Application to this compound:

In a ¹⁹F NMR spectrum of this compound, the three fluorine atoms of the trifluoromethyl group would be expected to give rise to a single signal, likely a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. The chemical shift of this signal would be characteristic of the 3,3,3-trifluoropropyl moiety. For example, in related (3,3,3-trifluoropropyl)silanes, the ¹⁹F NMR signal for the CF₃ group appears around -65 to -67 ppm. nih.gov

To perform a quantitative analysis, a known amount of an internal standard, such as trifluoroacetic acid (TFA) or another stable fluorinated compound with a non-overlapping signal, would be added to the sample. The concentration of this compound can then be calculated using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * Cstd

Where:

Canalyte and Cstd are the concentrations of the analyte and standard.

Ianalyte and Istd are the integrated signal areas of the analyte and standard.

Nanalyte and Nstd are the number of fluorine atoms per molecule for the analyte and standard.

ParameterDescriptionTypical Value/Range
¹⁹F Natural Abundance The percentage of the NMR-active ¹⁹F isotope in nature.100%
Gyromagnetic Ratio (γ) A constant that relates the magnetic moment to the angular momentum of the nucleus.25.181 x 10⁷ rad T⁻¹ s⁻¹
Chemical Shift Range (Organofluorines) The typical range of chemical shifts observed for fluorine in organic molecules.-50 to -220 ppm
Typical ¹⁹F-¹H Coupling (²JFH, ³JFH) The magnitude of through-bond coupling between fluorine and hydrogen nuclei separated by two or three bonds.2-50 Hz
Typical ¹⁹F-¹⁹F Coupling The magnitude of through-bond coupling between fluorine nuclei.Can be large and observed over long ranges (up to 5 bonds)

This table summarizes key NMR properties of the ¹⁹F nucleus. nih.gov

The sensitivity of ¹⁹F NMR also makes it a valuable tool for tracing the metabolic fate of this compound in biological systems, as the ¹⁹F signal provides a unique fingerprint that is free from background interference from other biological molecules. shimadzu.com

Future Research Directions and Open Questions in 3,3,3 Trifluoropropyl Glycine Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated amino acids, including (3,3,3-Trifluoropropyl)glycine, is an area of active development. numberanalytics.com While established methods exist, future research will likely focus on creating more sustainable, efficient, and scalable synthetic pathways.

Current research in the broader field of fluorinated amino acids points toward several promising directions:

Chemoenzymatic Synthesis : The integration of chemical and enzymatic steps offers a greener alternative to traditional organic synthesis. acs.org For instance, a chemoenzymatic cascade involving aldolases and phenylalanine ammonia (B1221849) lyases has been successfully used to produce a variety of fluorinated aromatic L-α-amino acids. acs.org A similar strategy could be envisioned for this compound, potentially starting from a fluorinated aldehyde.

Flow Chemistry : Continuous flow processes can offer significant advantages in terms of safety, scalability, and purification. chemistryviews.org A protecting-group-free, semi-continuous flow synthesis has been developed for racemic fluorinated α-amino acids, starting from fluorinated amines via a photooxidative cyanation followed by hydrolysis. chemistryviews.org Adapting such a process for this compound could make it more readily accessible for large-scale applications. chemistryviews.org

Asymmetric Catalysis : The development of highly enantioselective methods is crucial for producing chiral amino acids for pharmaceutical and biological applications. Dynamic kinetic resolution using chiral nickel(II) complexes has proven effective for producing ω-CF₃-amino acids like (S)-2-amino-5,5,5-trifluoropentanoic acid. acs.org Further refinement of such catalytic systems could provide efficient access to enantiopure this compound.

Table 1: Comparison of Potential Synthetic Strategies for this compound

StrategyPotential AdvantagesKey ChallengesRelevant Findings
Chemoenzymatic Cascade High stereoselectivity, green reagents (enzymes), mild reaction conditions.Substrate specificity of enzymes, optimization of multi-step cascade.Demonstrated for fluorinated aromatic L-α-amino acids with high yield and enantiomeric purity. acs.org
Continuous Flow Synthesis Scalability, improved safety, potential for automation, reduced purification needs.Optimization of flow parameters, handling of reactive intermediates.A protecting-group-free process for racemic fluorinated α-amino acids has been developed. chemistryviews.org
Dynamic Kinetic Resolution Access to high enantiopurity from racemic starting materials in a single step.Catalyst design and efficiency, separation of product from catalyst.Successfully applied to the synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid. acs.org

Advanced Applications in Bioconjugation and Materials Science

The introduction of the trifluoropropyl group imparts unique physicochemical properties that are highly desirable in bioconjugation and materials science. researchgate.netenamine.net Future research is expected to leverage these properties for novel applications.

Bioconjugation and ¹⁹F NMR/MRI : Fluorine's high sensitivity in NMR spectroscopy and the absence of a natural background in biological systems make ¹⁹F a powerful probe. researchgate.net this compound can be incorporated into peptides or other biomolecules to serve as a ¹⁹F NMR reporter for studying structure, conformation, and interactions. researchgate.net Furthermore, its use as a building block for ¹⁹F MRI contrast agents is a promising area, with some fluorine-containing compounds already under investigation for this purpose. nih.govgoogle.com Bioorthogonal "click" reactions provide a versatile toolkit for attaching such fluorinated probes to biological targets. googleapis.com

Self-Assembling Materials : Fluorinated amino acids are known to influence the self-assembly of peptides, leading to the formation of unique supramolecular structures like fibrils and gels. researchgate.net The trifluoropropyl side chain can enhance hydrophobicity and induce specific conformational preferences, which could be harnessed to design novel biomaterials with tailored stability and function. researchgate.netenamine.net

Surface Modification : The low surface energy of fluorinated chains is well-known. Trichloro(3,3,3-trifluoropropyl)silane, a related compound, is used to create hydrophobic and chemically resistant surfaces. Similarly, peptides or polymers containing this compound could be used to modify surfaces, for example, to create biocompatible coatings with tuned protein adhesion properties for medical devices or to form nanocomposites with materials like silica. researchgate.net

Further Elucidation of Structure-Reactivity Relationships

A deep understanding of how the trifluoropropyl group influences the molecule's behavior is fundamental to designing advanced applications. While the general effects of fluorine substitution are known, specific quantitative relationships for this compound remain an open area of research.

Ion Transport and Binding : The structure of glycine (B1666218) transporters in the SLC6 family is influenced by ion stoichiometry. biorxiv.org Investigating how the fluorinated side chain of this compound interacts with the binding pockets of such transporters compared to glycine itself could provide valuable insights into transporter mechanism and selectivity.

Development of New Catalytic Systems for Functionalization

While the CF₃ group is often desired for its stability, the ability to selectively activate and transform its strong C-F bonds would open up new synthetic possibilities, allowing this compound to be used as a versatile synthetic intermediate.

Selective C-F Bond Activation : The activation of C-F bonds is a significant challenge due to their high bond dissociation energy. mdpi.comresearchgate.net However, recent years have seen major advances in this area. Future research could focus on developing transition-metal catalytic systems (e.g., using palladium, nickel, or copper) capable of selectively cleaving a single C-F bond in the trifluoropropyl group. mdpi.comnih.govrsc.org This would allow for defluorinative functionalization, such as defluoroarylation or defluoroalkylation, to create novel amino acid structures. rsc.orgchinesechemsoc.org

Photoredox Catalysis : Visible-light-promoted photoredox catalysis has emerged as a powerful tool for radical-based transformations under mild conditions. researchgate.net This approach has been used for the functionalization of the α-C(sp³)-H bond of glycine derivatives and could potentially be adapted for the challenging C-F bond functionalization of the trifluoropropyl side chain. nih.gov

Extending Substrate Scope : Much of the current research on C-F activation focuses on aromatic or vinylic C-F bonds. rsc.org A significant open question is how to extend these methodologies robustly to alkyl C-F bonds, such as those in this compound. rsc.org Developing catalytic systems that are tolerant of the amino acid functional groups and can operate under mild conditions will be critical for the late-stage modification of peptides and other complex biomolecules containing this residue.

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